BenchChemオンラインストアへようこそ!

[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol

Dopamine β-hydroxylase inhibition Antihypertensive Structure-activity relationship

[2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol (CAS 1082387-98-1) is a 1,4,5-trisubstituted imidazole-2-thione derivative with molecular formula C₁₂H₁₄N₂OS and molecular weight 234.32 g/mol. The compound features a 4-methylbenzyl substituent at N1, a thione (mercapto) group at C2, and a hydroxymethyl group at C5 of the imidazole ring.

Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
CAS No. 1082387-98-1
Cat. No. B1384856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol
CAS1082387-98-1
Molecular FormulaC12H14N2OS
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=CNC2=S)CO
InChIInChI=1S/C12H14N2OS/c1-9-2-4-10(5-3-9)7-14-11(8-15)6-13-12(14)16/h2-6,15H,7-8H2,1H3,(H,13,16)
InChIKeyUIPANRBZYXMECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol – Core Identity and Class Context for Scientific Procurement


[2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol (CAS 1082387-98-1) is a 1,4,5-trisubstituted imidazole-2-thione derivative with molecular formula C₁₂H₁₄N₂OS and molecular weight 234.32 g/mol [1]. The compound features a 4-methylbenzyl substituent at N1, a thione (mercapto) group at C2, and a hydroxymethyl group at C5 of the imidazole ring [1]. It belongs to the broader class of 1-benzylimidazole-2-thiones, a pharmacophore associated with dopamine β-hydroxylase (DBH) inhibitory activity and antihypertensive effects in spontaneously hypertensive rat models [2]. Vendors supply this compound at ≥95% purity for research use, with recommended long-term storage in cool, dry conditions .

Why Generic 1-Benzylimidazole-2-thiones Cannot Substitute for [2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol in Structure-Activity-Driven Workflows


Within the 1-benzylimidazole-2-thione class, DBH inhibitory potency varies by over 27-fold depending solely on benzyl ring substitution . The 4-methylbenzyl moiety in this compound introduces a para-methyl group that alters lipophilicity and electron density relative to the prototypical 4-hydroxybenzyl or unsubstituted benzyl analogs, potentially shifting target binding kinetics and off-target profiles [1]. Furthermore, the C5 hydroxymethyl group provides an additional hydrogen-bonding vector absent in most DBH-targeted imidazole-2-thiones (e.g., SK&F 102698), which may modulate solubility, metabolic stability, and intermolecular interactions in ways that cannot be recapitulated by simple 1-benzylimidazole-2-thiol analogs [2]. These structural features make direct substitution without re-validation inadvisable in quantitative pharmacological or SAR studies.

Quantitative Differentiation Evidence for [2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol Relative to DBH Inhibitor Comparators


DBH Inhibitory Potency Gradient Across N1-Benzyl Substituents: Positioning the 4-Methylbenzyl Analog

DBH inhibition IC₅₀ values for 1-benzylimidazole-2-thione analogs vary dramatically with N1 substitution. The prototypical 1-(4-hydroxybenzyl)imidazole-2-thiol exhibits an IC₅₀ of 2,570 nM, while the unsubstituted 1-benzyl analog shows substantially weaker activity (IC₅₀ = 33,113 nM), and 1-(3,5-difluorobenzyl)-2-mercaptoimidazole (SK&F 102698) achieves IC₅₀ = 1,202 nM . The 4-methylbenzyl substituent on the target compound introduces a modest electron-donating (+I) and lipophilic effect relative to the benzyl analog, placing it at an intermediate position within this SAR landscape. While no direct IC₅₀ has been reported for the target compound itself, SAR trends predict potency bracketed between the 4-hydroxybenzyl and unsubstituted benzyl congeners, with additional modulation expected from the C5 hydroxymethyl group [1].

Dopamine β-hydroxylase inhibition Antihypertensive Structure-activity relationship

C5 Hydroxymethyl Functional Handle: Physicochemical Differentiation from Non-hydroxylated 1-Benzylimidazole-2-thiones

The target compound possesses a C5 hydroxymethyl group (pKa ~15 for primary alcohol) that is absent in the major DBH inhibitor comparators SK&F 102698 [1-(3,5-difluorobenzyl)imidazole-2-thiol] and 1-benzylimidazole-2-thiol. This group increases the hydrogen bond donor count to 2 and acceptor count to 2 (versus 1 donor/1 acceptor for the non-hydroxylated analogs), as computed by PubChem [1]. The additional H-bonding capacity may improve aqueous solubility and provide a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to the aldehyde/carboxylic acid). The calculated XLogP3-AA of 0.9 for the target compound [1] reflects a balanced lipophilic-hydrophilic profile that is intermediate between highly lipophilic analogs and more polar derivatives.

Solubility Hydrogen bonding Metabolic stability Drug-likeness

In Vivo Pharmacodynamic Benchmark: Quantitative DBH Inhibition by Class Representative SK&F 102698 Establishes Proof-of-Concept for 1-Benzylimidazole-2-thiones

The class representative SK&F 102698 [1-(3,5-difluorobenzyl)imidazole-2-thiol] demonstrated robust in vivo DBH inhibition in spontaneously hypertensive rats (SHR). Acute oral administration produced a dose-dependent decrease in mean arterial blood pressure with gradual onset and long duration. At 50 mg/kg p.o. daily for 9 weeks, SK&F 102698 significantly attenuated hypertension development, increased vascular dopamine (DA) levels by 290%, decreased norepinephrine (NE) levels by 36%, and increased the DA/NE ratio by 520% compared to controls [1]. The 1-benzylimidazole-2-thione scaffold, shared by the target compound, is thus validated for in vivo DBH modulation. The target compound's distinct 4-methylbenzyl and 5-hydroxymethyl substitution may alter pharmacokinetic properties (e.g., oral bioavailability, tissue distribution) relative to SK&F 102698, warranting direct comparative in vivo evaluation [1].

In vivo efficacy Antihypertensive Catecholamine modulation

Key Research and Industrial Application Scenarios for [2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol Based on Quantitative Differentiation Evidence


SAR Probe for N1-Benzyl Substitution Optimization in DBH Inhibitor Lead Series

The 4-methylbenzyl group of this compound fills a critical gap in SAR matrices between the 4-hydroxybenzyl (IC₅₀ = 2,570 nM for DBH), unsubstituted benzyl (IC₅₀ = 33,113 nM), and 3,5-difluorobenzyl (IC₅₀ = 1,202 nM) analogs . Researchers pursuing DBH-targeted antihypertensive programs can use this compound as a para-methyl-substituted reference point to deconvolute electronic vs. steric vs. lipophilic contributions to inhibitory potency and selectivity at the copper-containing active site [1].

Prodrug or Derivatization Scaffold Exploiting the C5 Hydroxymethyl Functional Handle

The C5 hydroxymethyl group provides a unique synthetic anchor for generating ester prodrugs, phosphate prodrugs, or site-specific conjugates that modulate solubility (current XLogP3 = 0.9) and oral bioavailability [2]. This handle is absent in SK&F 102698 and the prototypical 1-(4-hydroxybenzyl)imidazole-2-thione, making the target compound uniquely suited for linker-attachment strategies in targeted drug delivery or chemical biology probe development.

Physicochemical Benchmarking and Formulation Development for Imidazole-2-thione Leads

With defined computed properties including density 1.2 g/cm³, boiling point 497.9 °C, XLogP3 0.9, and two H-bond donors/acceptors [2], this compound serves as a reproducible reference standard for establishing solubility, permeability, and stability baselines in formulation and pre-formulation studies of imidazole-2-thione drug candidates. Its balanced lipophilic-hydrophilic profile fills a gap between highly lipophilic (e.g., SK&F 102698) and highly polar analogs.

Comparative Metabolic Stability Assessment of 4-Methylbenzyl vs. 4-Hydroxybenzyl Imidazole-2-thiones

The 4-methylbenzyl substituent eliminates the Phase II conjugation liability (glucuronidation/sulfation) associated with the 4-hydroxybenzyl prototype, potentially extending half-life and altering clearance pathways [1]. This compound can be used in head-to-head microsomal or hepatocyte stability assays against 1-(4-hydroxybenzyl)imidazole-2-thione to quantify the metabolic advantage conferred by para-methyl substitution in the context of DBH inhibitor development.

Quote Request

Request a Quote for [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.